molecular formula C11H9ClO2 B1654753 1-Chloro-4-methoxynaphthalen-2-ol CAS No. 26853-42-9

1-Chloro-4-methoxynaphthalen-2-ol

Cat. No.: B1654753
CAS No.: 26853-42-9
M. Wt: 208.64
InChI Key: GIJJNFUULUDEMU-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H9ClO2 and a molecular weight of 208.64 g/mol . This compound is part of the naphthalene family, characterized by a naphthalene ring substituted with a chlorine atom at the first position and a methoxy group at the fourth position, along with a hydroxyl group at the second position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-methoxynaphthalen-2-ol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-4-methoxynaphthalene with a hydroxylating agent under specific conditions . The reaction typically requires a strong base and a suitable solvent to facilitate the substitution of the chlorine atom with a hydroxyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic aromatic substitution processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methoxynaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4-methoxynaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the aromatic ring more susceptible to nucleophilic attack . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-Chloro-4-methoxynaphthalen-2-ol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties and applications of this compound.

Properties

IUPAC Name

1-chloro-4-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-14-10-6-9(13)11(12)8-5-3-2-4-7(8)10/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJJNFUULUDEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294440
Record name 2-Naphthalenol, 1-chloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26853-42-9
Record name 2-Naphthalenol, 1-chloro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26853-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenol, 1-chloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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